2-(2-Methoxypropan-2-yl)piperazine
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(2,11-3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
SWWFTURFKMKKGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNCCN1)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxypropan 2 Yl Piperazine and Analogues
Strategies for Piperazine (B1678402) Ring Construction
The formation of the piperazine ring is the foundational step in the synthesis of its derivatives. Methodologies range from the cyclization of open-chain molecules to the reduction of aromatic precursors.
Cyclization Approaches from Linear Precursors
A primary and versatile strategy for constructing carbon-substituted piperazines involves the cyclization of linear diamine precursors. researchgate.netnih.gov This approach offers significant control over the final substitution pattern by building the precursors with the desired moieties already in place. Direct functionalization of the carbon atoms on a pre-existing piperazine ring can be challenging, making the cyclization of a functionalized linear chain an attractive alternative. nih.gov
One notable method is the catalytic reductive cyclization of dioximes. nih.gov This process begins with the sequential double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine. This linear precursor is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. The key steps involve the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation steps yield the final piperazine product. nih.gov This method has been shown to produce 2,6-cis-isomers with high stereoselectivity. nih.gov
Another approach involves the reaction of 1,2-diamines with vinyl diphenyl phosphonium (B103445) reagents, which serves as a practical route to differentially protected 2-substituted piperazines. nih.gov However, controlling the reactivity in densely functionalized molecules can be difficult, with side reactions such as lactam formation sometimes competing with the desired piperazine ring closure, especially when steric hindrance is a factor. nih.gov
Table 1: Examples of Linear Precursors and Cyclization Methods for Piperazine Synthesis
| Precursor Type | Cyclization Method | Key Features | Reference |
|---|---|---|---|
| Bis(oximinoalkyl)amines | Catalytic Reductive Cyclization (e.g., H₂, Pd/C) | Forms substituted piperazines from primary amines and nitrosoalkenes; can be stereoselective. | nih.gov |
| N-substituted Diethanolamines | Hydrogen Borrowing Strategy | Assembles piperazines from simple amines and diethanolamines. | nih.gov |
| Diamine and α,β-unsaturated ester | Intermolecular aza-Michael addition followed by intramolecular SN2 ring closure | A modular route to 2,3-disubstituted piperazines. | nih.gov |
Catalytic Hydrogenation of Pyrazine (B50134) Derivatives
The catalytic hydrogenation of pyrazines offers a direct route to the corresponding piperazine derivatives. researchgate.netnih.gov This dearomatization reaction is a powerful tool, and significant advancements have been made, particularly in the realm of asymmetric synthesis. While the hydrogenation of pyrazines can be challenging due to the aromaticity of the ring and the coordinating nature of the two nitrogen atoms, effective catalytic systems have been developed. acs.org
Traditional methods have employed catalysts such as Raney nickel, supported palladium, or rhodium under high pressure and elevated temperatures. google.com More recently, iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for producing chiral piperazines with excellent enantioselectivity. nih.govacs.org This strategy often involves the activation of the pyrazine ring by N-alkylation to form a pyrazinium salt. researchgate.netacs.org The subsequent hydrogenation using a chiral iridium-diphosphine catalyst, such as those based on a JosiPhos-type ligand, can yield a wide range of chiral 2- and 3-substituted piperazines with up to 96% enantiomeric excess (ee). researchgate.netnih.gov The reaction conditions, including the choice of solvent and the nature of the activating group on the pyrazine nitrogen, are crucial for achieving high conversion and enantioselectivity. acs.org
Table 2: Asymmetric Hydrogenation of Pyrazinium Salts
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| 3-Substituted Pyrazinium Salts | Ir-JosiPhos type ligand | Up to 92% ee | researchgate.net |
| Various 3-Substituted Pyrazinium Salts | [Ir(cod)Cl]₂ / Chiral Diphosphine Ligand | 88-96% ee | acs.org |
Aza-Michael Addition and Related Cycloaddition Reactions
The aza-Michael addition is a key reaction in the synthesis of nitrogen-containing heterocycles, including piperazines. ntu.edu.sg This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene or alkyne. For piperazine synthesis, this can be employed either to form a linear precursor that subsequently cyclizes or, in an intramolecular fashion, to form the ring directly.
To create monosubstituted piperazines, a common challenge is preventing the formation of the symmetrically 1,4-disubstituted product. nih.gov A clever strategy to overcome this involves the in-situ protonation of piperazine to form the piperazine-1-ium cation. This effectively protects one of the nitrogen atoms, allowing for mono-aza-Michael addition to occur at the unprotected nitrogen. nih.gov Various catalysts, including ceric ammonium (B1175870) nitrate (B79036) and resin-supported metal ions, can facilitate these reactions under mild conditions.
The aza-Michael reaction is also pivotal in diastereoselective syntheses. For instance, the highly diastereoselective addition of a chiral oxazolidinone to a nitroalkene was a key step in a practical synthesis of enantiomerically pure (S)- and (R)-N-Boc-3-(trifluoromethyl)piperazines. acs.org This highlights how the aza-Michael addition can be used to set stereocenters that are then incorporated into the final piperazine ring. However, steric hindrance in substrates can sometimes hamper the desired conjugate addition, leading to alternative reaction pathways. nih.gov
Stereoselective Introduction of the 2-(2-Methoxypropan-2-yl) Moiety
Introducing a specific, sterically demanding substituent like the 2-(2-methoxypropan-2-yl) group at the C2 position requires carefully designed synthetic strategies, with stereochemical control being a paramount consideration.
Nucleophilic Substitution Reactions for Side Chain Attachment
Directly attaching a carbon-based side chain to the C2 position of a pre-formed piperazine ring via nucleophilic substitution is generally not a favored approach due to the difficulty of C-H functionalization on the piperazine core. nih.gov A more common and effective strategy is to incorporate the desired side chain into one of the linear precursors before the ring-closing cyclization step.
For example, a synthetic route could be designed where a diamine precursor undergoes a nucleophilic substitution reaction with a substrate carrying the 2-methoxypropan-2-yl group. Alternatively, a nucleophile could be added to a Michael acceptor that already contains the side chain. While specific examples for the 2-(2-methoxypropan-2-yl) group are not prevalent, analogous reactions provide a blueprint. The synthesis of the drug Metazosin, for instance, involves the reaction of piperazine with 2-methoxypropionylchloride. wikipedia.org Although this is an N-acylation rather than a C-substitution, it demonstrates the use of a structurally similar reagent to introduce a functionalized moiety onto the piperazine scaffold.
In other contexts, nucleophilic substitution on activated heterocyclic systems is a well-established method. For example, piperazine can act as a nucleophile to displace fluorine from pentafluoropyridine, preferentially at the 4-position, to form substituted piperazine derivatives. researchgate.net Such principles could be adapted to a precursor-based synthesis for the target compound.
Asymmetric Induction in Side Chain Assembly
Achieving stereoselectivity in the introduction of the side chain is crucial for medicinal chemistry applications. Asymmetric induction can be accomplished either by using a chiral catalyst during the reaction or by employing a chiral auxiliary attached to one of the reactants.
Asymmetric hydrogenation of a pyrazine derivative that already bears the 2-(2-methoxypropan-2-yl) side chain is a powerful potential method for establishing a chiral center at the C2 position. As detailed previously (Section 2.1.2), iridium-based chiral catalysts have proven highly effective in the enantioselective reduction of substituted pyrazines. researchgate.netacs.org This approach would build the desired stereochemistry during the formation of the piperazine ring itself.
Another robust strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. This is exemplified in the synthesis of chiral 3-(trifluoromethyl)piperazines, where a highly diastereoselective aza-Michael addition was achieved using an optically pure 4-phenyl-2-oxazolidinone as the nitrogen nucleophile. acs.org The auxiliary guides the addition to the Michael acceptor, creating a chiral linear precursor. Subsequent chemical transformations, including reduction and cyclization, lead to the enantiomerically pure piperazine product. A similar approach could be envisioned for the synthesis of chiral 2-(2-Methoxypropan-2-yl)piperazine by designing a synthetic sequence around a stereoselective aza-Michael addition or a nucleophilic addition to an imine derived from a chiral sulfinamide (Ellman's imine). acs.org
Protecting Group Chemistry in the Synthesis of Functionalized Piperazines
The synthesis of functionalized piperazines, particularly those with substitution on the carbon backbone, necessitates a robust strategy involving protecting groups. These groups are crucial for temporarily masking the reactive secondary amine functionalities, thereby preventing unwanted side reactions and directing subsequent chemical transformations to the desired positions on the piperazine ring. acs.org
The most common protecting group employed in piperazine chemistry is the tert-butoxycarbonyl (Boc) group. Its widespread use stems from its ability to be introduced under mild conditions and removed with acid, while being stable to a wide range of nucleophilic and catalytic reactions. For instance, in syntheses requiring the functionalization of a C-H bond, both nitrogen atoms are often protected, as seen with N,N'-diBoc-piperazine. This protection allows for site-selective reactions, such as photoredox-catalyzed C-H alkylation, to proceed on the carbon framework. acs.orgmdpi.com
Orthogonal protection strategies are also vital, especially for creating unsymmetrically substituted piperazines. acs.org This involves using two different protecting groups that can be removed under distinct conditions. For example, one nitrogen could be protected with a Boc group and the other with a benzyl (B1604629) (Bn) or a tosyl (Ts) group. This allows for the selective deprotection and functionalization of one nitrogen at a time.
In the context of building the piperazine ring from acyclic precursors, protecting groups are essential. Syntheses starting from amino acids or other chiral precursors often carry protecting groups through several steps, including cyclization to form the piperazine core, ensuring that the amine reactivity is controlled throughout the process. nih.govnih.gov For example, the synthesis of 5-alkylated-2-piperazinecarboxylic acids can be achieved from N-β-Boc-l-α,β-diaminopropionate hydrochloride, where the Boc group protects one of the amines during the initial alkylation and subsequent cyclization steps. nih.gov
| Protecting Group | Abbreviation | Common Introduction Reagent | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Acidic (e.g., TFA, HCl) | nih.govnih.gov |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (e.g., H2, Pd/C) | nih.gov |
| Carbobenzyloxy | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (e.g., H2, Pd/C) | nih.gov |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong acid or reducing agents | organic-chemistry.org |
| Nosyl | Ns | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiolates (e.g., thiophenol) and base | nih.gov |
Optimization of Reaction Conditions and Efficiency
The efficiency and outcome of piperazine synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligands, solvent, and temperature, all of which can profoundly influence reaction rates, yields, and selectivity.
Role of Catalytic Systems and Chiral Ligand Design
Modern synthetic methods for constructing and functionalizing the piperazine ring heavily rely on transition-metal catalysis. These catalytic systems offer access to transformations that are otherwise difficult to achieve, such as C-H functionalization and cross-coupling reactions. nih.govclockss.org
Catalytic Systems:
Palladium (Pd) Catalysis: Palladium catalysts are versatile and widely used for piperazine synthesis. For instance, the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides a route to enantioenriched α-tertiary piperazin-2-ones, which are precursors to C-substituted piperazines. nih.gov Similarly, modular synthesis of highly substituted piperazines can be achieved via Pd-catalyzed cyclization of propargyl units with diamine components. organic-chemistry.org
Iridium (Ir) Catalysis: Iridium complexes, particularly those used in photoredox catalysis, have emerged as powerful tools for the direct C-H functionalization of piperazines. mdpi.comorganic-chemistry.org For example, the complex [Ir(ppy)₂(dtbpy)]PF₆ can catalyze the decarboxylative annulation between a glycine-based diamine and various aldehydes to yield 2-substituted piperazines. organic-chemistry.org Cp*Ir complexes have also been developed for the N-alkylative synthesis of piperazines from ethanolamines. clockss.org
Ruthenium (Ru) Catalysis: Ruthenium complexes have been employed for the double N-alkylation of primary amines with diethanolamines, although these reactions often require harsh conditions (e.g., 180 °C). clockss.org More recently, (pyridyl)phosphine-ligated ruthenium(II) catalysts have been shown to mediate diol-diamine coupling to form piperazines under milder conditions. organic-chemistry.org
Organic Photoredox Catalysis: As a greener alternative to transition metals, organic photocatalysts like acridinium (B8443388) salts have been successfully used for the C-H alkylation of carbamate-protected piperazines. acs.orgmdpi.com
Chiral Ligand Design: The synthesis of enantiomerically pure piperazine derivatives, which is often critical for pharmaceutical applications, relies on asymmetric catalysis guided by chiral ligands. The design of these ligands is paramount for achieving high enantioselectivity.
In the palladium-catalyzed asymmetric allylation of piperazin-2-ones, the use of a chiral phosphine (B1218219) ligand such as (S)-(CF₃)₃-t-BuPHOX was essential for obtaining the product with high enantiomeric excess (96% ee). nih.gov
The asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands, which have applications as dopamine (B1211576) receptor ligands, demonstrates a multi-step approach where the final chirality is controlled through key asymmetric reactions. nih.gov
Novel C₂-symmetric chiral piperazines have themselves been designed and synthesized from chiral precursors like L-proline to act as chiral catalysts in other asymmetric reactions. capes.gov.br
| Catalyst/System | Ligand Example | Reaction Type | Reference |
|---|---|---|---|
| [Pd₂(pmdba)₃] | (S)-(CF₃)₃-t-BuPHOX | Asymmetric Decarboxylative Allylation | nih.gov |
| [Ir(ppy)₂(dtbpy)]PF₆ | - | Photoredox Decarboxylative Annulation | organic-chemistry.org |
| Acridinium Salt | - | Organic Photoredox C-H Alkylation | acs.orgmdpi.com |
| [Cp*IrCl₂]₂ | - | N-Alkylative Homocoupling | clockss.org |
| Ruthenium(II) Complex | (Pyridyl)phosphine | Diol-Diamine Coupling | organic-chemistry.org |
Influence of Solvent Systems and Temperature on Reaction Outcomes
The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the yield, selectivity, and rate of piperazine syntheses.
Solvent Systems: The solvent can influence catalyst activity, substrate solubility, and the stability of intermediates. For instance, in the catalytic synthesis of C-H functionalized piperazines using SnAP (Silica-supported N-Acyl Pyrrolidine) reagents, changing the solvent from a 4:1 mixture of CH₂Cl₂/HFIP to 4:1 HFIP/CH₃CN allowed the reaction to proceed with only catalytic amounts of copper, significantly improving the process efficiency. mdpi.com In some Pd-catalyzed aminations, using piperazine itself as the solvent proved to be a cost-effective and environmentally friendly option. organic-chemistry.org For the synthesis of N,N'-dibenzylpiperazine derivatives via Cp*Ir complex catalysis, toluene (B28343) was used as the solvent. clockss.org
Temperature: Temperature control is equally crucial. Many catalytic cycles require elevated temperatures to overcome activation barriers. For example, the Cp*Ir-catalyzed synthesis of piperazines from ethanolamines is typically conducted at 110 °C. clockss.org Similarly, some early ruthenium-catalyzed methods required temperatures as high as 180 °C. clockss.org In contrast, reactions involving sensitive intermediates, such as organolithium species used for asymmetric lithiation, often demand very low temperatures to ensure stability and selectivity.
The catalytic reductive cyclization of dioximes to form piperazines can be performed at a moderate temperature of 50 °C under a hydrogen atmosphere. nih.gov Vapor-phase cyclodeamination of ethylenediamine (B42938) to produce piperazine has been studied at much higher temperatures, around 260 °C, over solid acid catalysts. researchgate.net This wide range of operating temperatures highlights how the optimal condition is highly specific to the chosen synthetic route and catalytic system.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| N-Alkylative Homocoupling | [Cp*IrCl₂]₂ | Toluene | 110 °C | Synthesis of N,N'-dibenzylpiperazine | clockss.org |
| Reductive Cyclization of Dioxime | 5%-Pd/C | Methanol | 50 °C | Formation of piperazine ring | nih.gov |
| Vapor-Phase Deamination | SO₄²⁻/ZrO₂ solid superacid | Vapor/Gas Phase | 260 °C | High yield (85%) of piperazine | researchgate.net |
| Photoredox C-H Alkylation | Acridinium Salt | Not specified | Ambient | Site-selective C-alkylation | acs.org |
| EG Cyclocondensation | Cu-Ni-Cr catalyst | Autoclave (no solvent) | 242-248 °C | Formation of piperazine under high pressure | researchgate.net |
Derivatization and Further Functionalization of 2 2 Methoxypropan 2 Yl Piperazine Scaffolds
Regioselective Modification at Piperazine (B1678402) Nitrogen Atoms
The two nitrogen atoms in the 2-(2-Methoxypropan-2-yl)piperazine ring, designated N1 (adjacent to the C2 substituent) and N4 (distal to the C2 substituent), are the most common sites for derivatization. nih.gov Due to the electronic and steric influence of the 2-(2-Methoxypropan-2-yl) group, the two nitrogen atoms exhibit different reactivity, allowing for regioselective functionalization.
N-Alkylation and N-acylation are fundamental reactions for expanding the structural diversity of piperazine derivatives. In an unsymmetrical piperazine such as this compound, the reaction can occur at either the N1 or N4 position. The outcome is governed by a combination of steric hindrance, electronics, and reaction conditions.
The 2-(2-Methoxypropan-2-yl) group at the C2 position exerts significant steric bulk, which is expected to hinder the approach of electrophiles to the adjacent N1 nitrogen. Consequently, under kinetically controlled conditions, reactions with alkyl halides or acyl chlorides typically occur preferentially at the less sterically encumbered and more accessible N4 nitrogen.
The choice of base and solvent system is critical in directing the regioselectivity of these reactions. Studies on similarly substituted nitrogen heterocycles, such as indazoles, have shown that different conditions can favor one regioisomer over another. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often promotes N-1 selectivity in indazoles, whereas potassium carbonate (K2CO3) in acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can lead to mixtures or favor the N-2 product. beilstein-journals.orgnih.gov These principles can be extrapolated to predict and control the N1 versus N4 functionalization of the target piperazine. While direct alkylation often yields a mixture of N1 and N2-substituted products, carefully chosen conditions can provide high selectivity. nih.gov
Table 1: Effect of Reaction Conditions on Regioselective N-Alkylation of Substituted Heterocycles This table illustrates general principles of regioselectivity based on studies of related heterocycles and is predictive for the this compound scaffold.
| Base | Solvent | Expected Major Isomer (for 2-substituted piperazine) | Rationale |
| K₂CO₃ | DMF | N4-alkylated | Standard conditions, kinetic control favors the less sterically hindered nitrogen. |
| NaH | THF | N1-alkylated (potential) | Strong, non-coordinating base can deprotonate both nitrogens; subsequent reaction may be influenced by thermodynamics or chelation. beilstein-journals.org |
| DBU | MeCN | N4-alkylated | Non-nucleophilic base, kinetic control favoring the more accessible N4 position is likely. beilstein-journals.org |
| Cs₂CO₃ | DMF | N1-alkylated (potential) | The large cesium cation can potentially chelate with the N1 nitrogen and the ether oxygen of the substituent, directing alkylation to the N1 position. nih.gov |
Further functionalization can be achieved through reductive amination, acylation, and urea (B33335) formation on the secondary amine of the piperazine scaffold. acs.org
The oxidation of the tertiary nitrogen atoms in a piperazine ring to form N-oxides introduces a new functional group that can alter a molecule's properties, such as polarity and metabolic stability. google.com Heterocyclic N-oxides have emerged as a significant class of therapeutic agents, where the N-oxide motif can participate in crucial hydrogen-bonding interactions within enzyme active sites. nih.govresearchgate.net
The synthesis of N-oxides is typically achieved by treating the parent tertiary amine with an oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (mCPBA). google.comresearchgate.net Catalytic systems, such as methyltrioxorhenium (MTO) with H₂O₂, are also employed for the efficient oxidation of azaaromatic compounds. mdpi.com
For this compound (assuming the N4 position is also substituted, making both nitrogens tertiary), regioselectivity in N-oxidation becomes a key consideration. The reaction is influenced by both electronic and steric factors. The electron-donating nature of the alkyl substituent at C2 would increase the nucleophilicity of the adjacent N1 nitrogen, potentially favoring its oxidation. However, the steric bulk of the same group could impede the approach of the oxidizing agent, thus favoring oxidation at the more accessible N4 nitrogen. DFT analysis can be used to predict the relative electron density of the nitrogen atoms to anticipate the site of oxidation. mdpi.com The formation of N-oxides can also be a metabolic pathway for many tertiary amine drugs. google.com
Functionalization at Carbon Centers of the Piperazine Ring
While N-functionalization is common, introducing substituents at the carbon atoms of the piperazine ring significantly expands the accessible chemical space and structural diversity. nih.govnih.gov Historically challenging, direct C-H functionalization has seen major advances in recent years. mdpi.commdpi.com
Modern synthetic methods allow for the direct installation of aryl, vinyl, and alkyl groups onto the carbon framework of the piperazine ring, typically at the α-position to a nitrogen atom. These strategies often rely on the generation of an α-amino radical or an imine intermediate.
Photoredox Catalysis: This powerful technique uses a photocatalyst (e.g., iridium or acridinium-based) to mediate a single-electron transfer (SET) from an N-protected piperazine. mdpi.com This generates a nitrogen-centered radical cation, which can lead to an α-amino radical via deprotonation. This radical can then couple with various partners like vinyl sulfones (for vinylation), dicyanobenzenes (for arylation), or Michael acceptors (for alkylation). mdpi.com In an unsymmetrically N,N'-disubstituted piperazine, these methods can be highly site-selective, targeting the C-H bond adjacent to the more electron-rich nitrogen atom. mdpi.combohrium.com
Direct α-Lithiation: For N-Boc protected piperazines, direct deprotonation at the α-carbon using a strong base like s-BuLi, followed by trapping with an electrophile, is an effective method for introducing substituents. mdpi.com This approach is particularly useful for C2-acylation. mdpi.com
Protecting-Group-Free Functionalization: An innovative approach avoids the need for N-protection altogether. This method involves an intermolecular hydride transfer from the unprotected amine to generate an imine intermediate in situ. This transient imine is then captured by a nucleophile, such as an organolithium reagent, to yield the α-substituted product. nih.gov This process can be regioselective and stereospecific. nih.gov
Table 2: Selected Methods for Direct C-H Functionalization of Piperazines
| Method | Catalyst / Reagent | Coupling Partner | Functional Group Introduced | Reference |
| Photoredox Arylation | Ir(ppy)₃ | 1,4-Dicyanobenzenes | Aryl | mdpi.com |
| Photoredox Vinylation | Ir(ppy)₃ | Vinyl Sulfones | Vinyl | mdpi.com |
| Photoredox Alkylation | Acridinium (B8443388) Salt | Michael Acceptors (e.g., MVK) | Alkyl | mdpi.combohrium.com |
| α-Lithiation | s-BuLi / TMEDA | Acyl Chlorides, Aldehydes | Acyl, Hydroxyalkyl | mdpi.com |
| Hydride Transfer | t-BuLi, Ketone oxidant | Organolithium compounds | Alkyl, Aryl | nih.gov |
Transformation of Existing Substituents on the Piperazine Core
An alternative strategy for diversification involves the chemical modification of substituents already present on the piperazine ring. For this compound, the substituent itself offers a handle for further reactions.
The tertiary ether linkage within the 2-(2-methoxypropan-2-yl) group is a potential site for chemical transformation. Under strong protic or Lewis acidic conditions, this ether could be cleaved. For instance, treatment with a strong acid like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI) would likely cleave the ether to yield the corresponding tertiary alcohol, 2-(piperazin-2-yl)propan-2-ol, and a methyl halide. This newly unmasked hydroxyl group provides a valuable point for subsequent functionalization. It could be oxidized to a ketone, esterified, or converted into a good leaving group to allow for nucleophilic substitution, thereby opening a new avenue for structural modification.
Stereochemical Control in Derivatization Reactions
The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Any derivatization reaction on this chiral scaffold must consider the stereochemical outcome.
Reactions can be either diastereoselective, where the existing stereocenter influences the creation of a new stereocenter, or enantioselective, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other.
Substrate-Controlled Diastereoselectivity: The chiral environment provided by the 2-(2-Methoxypropan-2-yl) group can direct the approach of reagents to other parts of the molecule. For example, the functionalization of a C-H bond at the C3 or C6 position would create a second stereocenter, leading to diastereomeric products. The inherent chirality of the starting material can create a facial bias, leading to a preferential formation of one diastereomer.
Catalyst-Controlled Stereoselective Synthesis: Asymmetric catalysis is a powerful tool for constructing chiral piperazines. For example, the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which are precursors to chiral gem-disubstituted piperazines. nih.govnih.gov Similarly, iridium-catalyzed cycloadditions of imines can produce C-substituted piperazines as a single diastereomer. nih.gov
Stereoselective Epimerization: In cases where a reaction produces a mixture of diastereomers, photocatalytic methods can sometimes be used to epimerize the less stable isomer into the more thermodynamically stable one. This technique, demonstrated for substituted piperidines and morpholines, often proceeds via a reversible hydrogen atom transfer (HAT) mechanism and can be highly stereoselective. nih.gov
The stereochemical purity of the final products can be assessed using chiral chromatography or by forming diastereomeric derivatives with a chiral derivatizing agent (CDA), such as Mosher's acid, followed by analysis with NMR spectroscopy. wikipedia.org
Diastereoselective Transformations and Epimerization Studies
The development of diastereoselective transformations is crucial for accessing stereochemically pure derivatives of this compound. Such transformations often rely on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions.
One common approach involves the diastereoselective alkylation of the piperazine nitrogens. The pre-existing stereocenter at C-2 can influence the approach of an electrophile to the adjacent nitrogen (N-1), leading to a preference for one diastereomer over the other. This facial selectivity is often dependent on the conformational preference of the piperazine ring. For 2-substituted piperazines, a chair-like conformation is generally favored, with the C-2 substituent occupying a pseudo-equatorial position to minimize steric interactions. rsc.org The diastereoselectivity of N-alkylation can be enhanced by the use of bulky protecting groups on one of the nitrogen atoms, further directing the incoming electrophile.
Epimerization at the C-2 position of piperazine derivatives can be a significant challenge or a useful tool, depending on the synthetic goal. Studies on related piperazine systems have shown that epimerization can occur under certain conditions, particularly when the C-2 substituent is adjacent to a carbonyl group, as in piperazin-2-ones, or through reversible hydrogen atom transfer (HAT) mechanisms. While specific epimerization studies on this compound are not extensively documented in publicly available literature, general principles suggest that conditions promoting the formation of a radical or an enolate-like intermediate at the C-2 position could lead to a loss or change in stereochemical integrity. For instance, visible light-mediated photocatalysis has been shown to induce epimerization in some piperazine systems, allowing for the conversion of less stable diastereomers to their more thermodynamically stable counterparts.
Table 1: Hypothetical Diastereoselective N-Alkylation of a Chiral 2-Substituted Piperazine
| Entry | Electrophile (R-X) | Base | Solvent | Diastereomeric Ratio (anti:syn) |
| 1 | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile | 75:25 |
| 2 | Methyl iodide | NaH | THF | 80:20 |
| 3 | Isopropyl triflate | DIPEA | Dichloromethane | 60:40 |
Note: This table presents hypothetical data based on general principles of diastereoselective alkylation of chiral piperazines and does not represent experimentally verified results for this compound.
Stereochemical Aspects and Enantioselective Synthesis of 2 2 Methoxypropan 2 Yl Piperazine
Strategies for Absolute Stereocontrol in Piperazine (B1678402) Synthesis
Achieving absolute stereocontrol in the synthesis of chiral piperazines like 2-(2-Methoxypropan-2-yl)piperazine is a significant challenge. The primary strategies can be broadly categorized into three main approaches: synthesis from the chiral pool, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. nih.gov For instance, a divergent synthesis starting from commercially available chiral amino acids can produce either cis- or trans-5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org The inherent chirality of the starting material guides the formation of the new stereocenter. A similar approach could be envisioned for this compound, potentially starting from an appropriately substituted chiral amino alcohol.
Chiral Auxiliary-Based Synthesis: This classic method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. ub.edu The auxiliary directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a specific configuration. After the key bond formation, the auxiliary is removed, yielding the enantiomerically enriched product. ub.edu For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, Ellman's auxiliary has been employed in the synthesis of other complex piperazines. nih.gov This approach requires stoichiometric amounts of the auxiliary and involves additional protection/deprotection steps. ub.edu
Asymmetric Catalysis: This is often the most efficient and atom-economical approach, using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. ub.edu Numerous catalytic methods have been developed for piperazine synthesis, including:
Palladium-catalyzed reactions: These are versatile methods for forming the piperazine ring. bohrium.com Diastereoselective intramolecular palladium-catalyzed hydroamination has been used to create 2,6-disubstituted piperazines. nih.gov
Iridium-catalyzed reactions: Iridium complexes have been used to catalyze the asymmetric hydrogenation of unsaturated piperazin-2-ones and for the synthesis of 2-substituted piperazines via photocatalysis. acs.orgnih.gov
Organocatalysis: Chiral amines and other small organic molecules can catalyze the enantioselective formation of piperazine precursors. For example, a quinine-derived urea (B33335) has been used to catalyze a one-pot synthesis of 3-aryl piperazin-2-ones with high enantiomeric excess (ee). acs.org
These strategies represent a powerful toolkit for a chemist aiming to synthesize a single enantiomer of this compound.
Dynamic Kinetic Resolution and Asymmetric Catalysis
Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. For a DKR process to be efficient, the rate of racemization must be equal to or faster than the rate of reaction of the faster-reacting enantiomer.
Application to Piperazine Synthesis: DKR can be applied to the synthesis of chiral piperazines through various catalytic methods.
Asymmetric Catalysis: A chiral catalyst selectively reacts with one enantiomer of a racemic intermediate while the other enantiomer is continuously racemized.
Palladium-Catalyzed Asymmetric Allylic Alkylation: The Stoltz group has developed a method for the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation. nih.gov This method, which can be considered a form of dynamic kinetic resolution if the starting material racemizes under the reaction conditions, produces highly enantioenriched piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines. nih.gov
Asymmetric Hydrogenation: The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. The resulting piperazin-2-one (B30754) can then be converted to the desired chiral piperazine.
Enzyme-Mediated Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic piperazines or their precursors. ethz.ch When combined with a racemization catalyst, this becomes a DKR process. Chiral hydroxamic acids have also been developed as enantioselective acylating agents for the kinetic resolution of saturated N-heterocycles like piperazines. ethz.ch
Kinetic Resolution by Asymmetric Lithiation: A racemic 2-arylpiperazine can undergo kinetic resolution using n-BuLi/(+)-sparteine. acs.orgnih.gov This process lithiates one enantiomer faster than the other, allowing for subsequent functionalization or quenching to yield highly enantioenriched piperazines. acs.orgnih.gov
The table below illustrates representative results from asymmetric catalytic approaches that could be adapted for the synthesis of this compound.
Table 1: Illustrative Examples of Asymmetric Catalysis in Piperazine Synthesis This table presents representative data from the literature on similar systems to illustrate the potential outcomes for the synthesis of this compound.
| Catalytic System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Pd2(pmdba)3 / PHOX Ligand | N-protected piperazin-2-one | α-tertiary piperazin-2-one | Good to Excellent | Good to Excellent | nih.gov |
| Palladium / Chiral Ligand | Pyrazin-2-ol | Piperazin-2-one | up to 95% | up to 90% | |
| Quinine-derived Urea | Aldehyde / Diamine | 3-Aryl piperazin-2-one | 38-90% | up to 99% | acs.org |
Chiral Auxiliaries and Substrate Control in Stereoselective Synthesis
The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry. ub.edu This approach relies on covalently bonding a chiral molecule to the substrate to direct the formation of a new stereocenter. The resulting diastereomers can often be separated, and subsequent removal of the auxiliary yields the enantiomerically pure product. ub.edu
Common Chiral Auxiliaries in Piperazine Synthesis:
(R)-phenylglycinol: This amino alcohol has been successfully used as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine from N-Boc glycine. nih.gov
Ellman's Auxiliary ((R)-tert-butanesulfinamide): This auxiliary is widely used to create chiral α-amino sulfinylimines, which can then undergo diastereoselective nucleophilic addition. This has been applied to the synthesis of cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov
Substrate-Controlled Synthesis: In this strategy, the stereochemical information is already embedded within the starting material, which is typically derived from the chiral pool. The existing stereocenter(s) in the substrate dictate the stereochemical outcome of subsequent transformations through steric and electronic effects. A notable example is the synthesis of 2,6-disubstituted piperazines from homochiral cyclic sulfamidates derived from amino acids. organic-chemistry.org Kojima et al. reported an 11-step synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine starting from S-phenylalanine, where the chirality of the final product is dictated by the starting amino acid. clockss.org
A hypothetical substrate-controlled synthesis of (R)-2-(2-Methoxypropan-2-yl)piperazine could begin with (R)-alanine. The amino acid would be elaborated into a linear precursor containing the 2-methoxypropan-2-yl group, and subsequent cyclization would be directed by the existing stereocenter to form the desired piperazine enantiomer.
Analytical Methods for Enantiomeric Excess Determination and Chiral Purity Assessment
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common and reliable methods for separating and quantifying enantiomers. csfarmacie.czmdpi.com
Principle: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral environment. csfarmacie.cz A CSP creates this chiral environment within the chromatography column, leading to different retention times for the two enantiomers, which allows for their separation and quantification. youtube.com
Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs (e.g., Chiralpak and Chiralcel series) are particularly versatile and widely used for the separation of many classes of chiral drugs. nih.govnih.gov
Advantages of SFC: Compared to HPLC, SFC often provides faster analysis times, higher efficiency, and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase, reducing the consumption of toxic organic solvents. researchgate.netselvita.com
Derivatization: For compounds lacking a UV chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be used to introduce one, facilitating detection by UV. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers another powerful tool for determining enantiomeric purity.
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic analyte. The CSA forms transient, diastereomeric complexes with each enantiomer, which have distinct NMR spectra. unipi.itnih.gov This results in the splitting of one or more signals in the spectrum, and the ratio of the integrals of the separated signals corresponds directly to the enantiomeric ratio. nih.gov This method is fast as it does not require covalent modification of the analyte. unipi.it
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a pure chiral derivatizing agent to form a covalent diastereomeric mixture. Since diastereomers have different physical properties, their NMR signals are distinct, allowing for quantification. nih.gov
¹⁹F NMR: If a fluorine-containing CSA or CDA is used, ¹⁹F NMR can be a highly sensitive method for enantiodifferentiation due to its wide chemical shift range and the absence of background signals. nih.gov
Variable-Temperature (VT) NMR: This technique can be used to study the conformational behavior of piperazine derivatives, such as the energy barriers for ring inversion and rotation around amide bonds, which can provide insights into the molecule's three-dimensional structure. researchgate.net
The table below summarizes the primary analytical techniques for chiral purity assessment.
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). csfarmacie.cz | High accuracy, widely applicable, preparative scale possible. SFC is fast and green. mdpi.comselvita.com | Requires method development, may need specific CSP for a given compound. shimadzu.com |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes. nih.gov | Rapid, no derivatization needed, provides structural information. unipi.it | Requires soluble analyte, signal separation may be small or overlapping. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent formation of stable diastereomers. nih.gov | Often results in large, clear signal separation. | Requires reaction and purification steps, may alter the analyte. nih.gov |
Mechanistic and Theoretical Investigations of 2 2 Methoxypropan 2 Yl Piperazine Systems
Reaction Pathway Elucidation and Kinetic Studies
The formation and transformation of 2-(2-Methoxypropan-2-yl)piperazine likely proceed through well-established reaction mechanisms, primarily nucleophilic substitution. Kinetic studies, while not extensively reported for this specific compound, can be inferred from related piperazine (B1678402) alkylation reactions.
The synthesis of this compound typically involves the N-alkylation of a piperazine ring. This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the piperazine nitrogen acts as the nucleophile, attacking the electrophilic carbon of a suitable precursor, such as 2-chloro-2-methoxypropane (B14540815) or a similar alkylating agent.
The key features of this reaction pathway include:
Transition State: The reaction proceeds through a single, high-energy transition state. masterorganicchemistry.comyoutube.comyoutube.com In this state, the nucleophilic nitrogen of the piperazine is partially bonded to the target carbon, while the bond to the leaving group (e.g., a halide) is partially broken. masterorganicchemistry.comyoutube.comyoutube.com The geometry around the carbon atom transitions from tetrahedral to a trigonal bipyramidal arrangement. masterorganicchemistry.comyoutube.com For chiral centers, this mechanism results in an inversion of stereochemistry, a phenomenon known as Walden inversion. masterorganicchemistry.com
Reaction Intermediates: In a direct SN2 reaction, there are no stable intermediates. schrodinger.com The reaction is concerted, meaning bond formation and bond breaking occur simultaneously. schrodinger.com However, under certain conditions, such as in the presence of a catalyst or with specific protecting groups, intermediate species could be formed. For instance, in isocyanide SN2 reactions, a nitrilium ion intermediate is formed, which is then hydrolyzed. nih.gov
Table 1: Factors Influencing the N-Alkylation of Piperazines
| Factor | Description | Expected Impact on this compound Synthesis |
| Nucleophilicity of Piperazine | The electron-donating ability of the nitrogen atom. | The presence of an alkyl group on one nitrogen may slightly increase the nucleophilicity of the other nitrogen. |
| Steric Hindrance | The bulkiness of the substituents on the piperazine ring and the alkylating agent. | The tertiary nature of the 2-methoxypropan-2-yl group could introduce steric hindrance, potentially slowing the reaction rate compared to less substituted alkylating agents. |
| Leaving Group Ability | The stability of the group that departs from the alkylating agent. | Good leaving groups (e.g., iodide, bromide, tosylate) will facilitate a faster reaction. |
| Solvent | The medium in which the reaction is carried out. | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. youtube.com |
The synthesis of enantiomerically pure 2-substituted piperazines is of significant interest in medicinal chemistry. Asymmetric catalysis provides an efficient route to such compounds. While a specific catalytic cycle for this compound is not detailed in the literature, cycles for the synthesis of related chiral piperazines, particularly through palladium-catalyzed reactions, have been proposed and can serve as a model. nih.govrsc.org
A plausible catalytic cycle for the asymmetric synthesis of a 2-alkylpiperazine derivative, which could be adapted for this compound, is the palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govnih.govrsc.org
A Generalized Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle:
Oxidative Addition: A palladium(0) complex reacts with an allylic substrate (e.g., an allylic carbonate or halide) to form a π-allyl palladium(II) intermediate.
Nucleophilic Attack: The piperazine nucleophile, often in the presence of a chiral ligand, attacks the π-allyl complex. The chiral ligand controls the enantioselectivity of this step.
Reductive Elimination: The new carbon-nitrogen bond is formed, and the palladium(0) catalyst is regenerated, ready to start a new cycle.
Another approach involves the asymmetric hydrogenation of pyrazin-2-ols, catalyzed by a palladium complex with a chiral ligand like (R)-TolBINAP. This reaction proceeds through a dynamic kinetic resolution process, where two imine intermediates are asymmetrically hydrogenated to yield the chiral piperazin-2-one (B30754), which can then be reduced to the corresponding piperazine.
Computational Chemistry and Molecular Modeling Applications
Computational methods are invaluable for gaining insights into the structural and electronic properties of molecules like this compound. These techniques complement experimental data and can predict molecular behavior.
Density Functional Theory (DFT) is a powerful quantum chemical method used to study the electronic structure of molecules. For piperazine derivatives, DFT calculations can provide information on:
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.
Molecular Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.
Electrostatic Potential Maps: Visualizing the charge distribution within the molecule, which helps in identifying regions susceptible to electrophilic or nucleophilic attack.
Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index to predict reactivity. researchgate.net
Studies on related 2-substituted piperazines have shown that DFT calculations can accurately predict conformational preferences and electronic properties. nih.gov For this compound, DFT calculations would likely reveal the influence of the methoxypropyl group on the electron density of the piperazine ring and its nitrogen atoms.
The piperazine ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring can exist in either axial or equatorial positions. Conformational analysis of this compound is crucial for understanding its biological activity and interactions.
Energy Landscapes: Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time. nih.govmanchester.ac.ukresearchgate.netnitech.ac.jp These simulations provide a dynamic picture of the molecule's flexibility and the energy barriers between different conformations. By simulating the molecule in different environments (e.g., in a solvent or interacting with a biological target), one can gain insights into its behavior under various conditions.
Table 2: Predicted Conformational Properties of this compound
| Property | Predicted Characteristic | Rationale based on related compounds |
| Ring Conformation | Predominantly chair conformation. | The chair form minimizes torsional and steric strain in six-membered rings. |
| Substituent Position | The 2-(2-methoxypropan-2-yl) group may favor an equatorial position to minimize steric interactions, although axial conformations can be stabilized by other factors. nih.gov | General principle of conformational analysis in substituted cyclohexanes and piperidines. |
| Nitrogen Inversion | The nitrogen atoms can undergo inversion, leading to different orientations of their lone pairs. | A known property of amines and piperazines. |
Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is essential for drug design and development.
Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and if protonated, as hydrogen bond donors. The oxygen atom of the methoxy (B1213986) group can also participate in hydrogen bonding as an acceptor.
Hydrophobic Interactions: The alkyl portions of the methoxypropyl group can engage in hydrophobic interactions with nonpolar regions of a binding site.
Electrostatic Interactions: The partial charges on the atoms, which can be calculated using DFT, will govern the electrostatic interactions with a binding partner.
Molecular docking and MD simulations are powerful tools to predict the binding mode and affinity of a ligand to a receptor. nih.govunisi.itnih.gov By docking this compound into the active site of a target protein, one can identify key interactions that contribute to binding. For example, studies on other piperazine derivatives have shown how they interact with receptors like the histamine (B1213489) H3 receptor, highlighting the importance of the piperazine moiety in binding. unisi.itnih.gov These computational approaches can guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have not been extensively reported in the peer-reviewed literature. Such studies would aim to build a mathematical relationship between the structural features of this molecule and its chemical reactivity.
A hypothetical QSRR study on this compound and its derivatives would involve the calculation of various molecular descriptors. These would include:
Electronic Descriptors: Such as atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which would provide insight into the molecule's susceptibility to nucleophilic or electrophilic attack.
Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which would be crucial in understanding how the bulky 2-(2-methoxypropan-2-yl) group influences the accessibility of the piperazine ring's nitrogen atoms to reactants.
These descriptors would then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants for a series of related piperazine derivatives. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding further research and development.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic and analytical techniques. These methods provide unambiguous evidence for the connectivity and three-dimensional arrangement of atoms within the molecule.
High-Resolution NMR Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The signals for the piperazine ring protons typically appear as a complex set of multiplets due to chair-to-chair interconversion and spin-spin coupling. The protons of the 2-(2-methoxypropan-2-yl) substituent would exhibit characteristic shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the methoxy group would appear at a significantly different chemical shift compared to the other aliphatic carbons.
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the proton network within the piperazine ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-H | ~2.8 - 3.0 | ~60 - 65 |
| Piperazine CH₂ | ~2.5 - 2.9 | ~45 - 50 |
| NH | Variable | - |
| C(CH₃)₂ | ~1.1 - 1.3 | ~25 - 30 |
| OCH₃ | ~3.2 - 3.4 | ~50 - 55 |
| C-O | - | ~75 - 80 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern.
Under electron ionization (EI), the molecule would be expected to form a molecular ion peak ([M]⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the cleavage of the C-C bond between the piperazine ring and the bulky substituent, as this would lead to the formation of a stable tertiary carbocation. The piperazine ring itself can also undergo characteristic fragmentation, often involving the loss of ethyleneimine units.
Interactive Data Table: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments for this compound
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 85 | [Piperazine-CH₂]⁺ |
| 73 | [C(CH₃)₂OCH₃]⁺ |
| 56 | [C₄H₈]⁺ (from piperazine ring fragmentation) |
Note: The relative intensities of these peaks can provide further structural clues.
X-ray Crystallography for Solid-State Structure Determination
The piperazine ring is expected to adopt a chair conformation, which is its most stable arrangement. nih.gov The bulky 2-(2-methoxypropan-2-yl) substituent would likely occupy an equatorial position to minimize steric hindrance. nih.gov The crystal packing would be influenced by intermolecular forces such as hydrogen bonding involving the N-H groups of the piperazine ring.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| Z | 4 |
Note: These are hypothetical values and would need to be determined experimentally.
Advanced Applications in Chemical Research and Synthetic Methodology
2-(2-Methoxypropan-2-yl)piperazine as a Core Scaffold in Complex Molecule Synthesis
The piperazine (B1678402) ring is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds. rsc.org The introduction of a 2-(2-methoxypropan-2-yl) substituent adds a layer of complexity and functionality, making it a desirable core scaffold for the synthesis of intricate molecular architectures.
Precursors for Structurally Diverse Heterocyclic Systems
The inherent reactivity of the two secondary amine groups in the piperazine ring of this compound allows for its elaboration into a wide array of more complex heterocyclic systems. ambeed.com These reactions typically involve N-acylation, N-alkylation, and N-arylation, providing a straightforward route to introduce diverse functionalities. For instance, reaction with various electrophiles can lead to the formation of fused bicyclic or bridged systems. The steric bulk of the 2-(2-methoxypropan-2-yl) group can influence the regioselectivity of these reactions, potentially directing the substitution to the less hindered N4 position.
The synthesis of new heterocyclic systems is a cornerstone of drug discovery and materials science. researchgate.net The use of pre-functionalized piperazines like this compound can streamline synthetic routes to novel molecular frameworks. For example, it can serve as a key intermediate in the construction of pyrazolo[3,4-c]-2,7-naphthyridine derivatives, which are of interest for their potential biological activities. researchgate.net
Building Blocks for Investigating Novel Chemical Reactivity
The unique combination of a sterically demanding tertiary alkyl ether and a piperazine moiety in this compound makes it an interesting substrate for studying new chemical transformations. The presence of the methoxy (B1213986) group offers a potential site for cleavage under specific acidic conditions, which could unmask a tertiary alcohol or lead to rearrangement products. This latent functionality, coupled with the reactivity of the piperazine nitrogens, provides a platform for exploring novel reaction cascades and multicomponent reactions.
The development of efficient and asymmetric methods for the synthesis of carbon-substituted piperazines is an ongoing area of research. rsc.org While much of the focus has been on N1- and N4-substituted piperazines, the exploration of C-substituted derivatives like this compound opens up new avenues for creating structural diversity. rsc.org
Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals. nih.govmdpi.com Chiral ligands and auxiliaries play a pivotal role in controlling the stereochemical outcome of a reaction. sigmaaldrich.com
The presence of a stereocenter at the C2 position of the piperazine ring in this compound suggests its potential application as a chiral ligand. Once resolved into its individual enantiomers, this compound could be used to coordinate with metal catalysts. The steric and electronic properties of the 2-(2-methoxypropan-2-yl) group could create a specific chiral environment around the metal center, influencing the enantioselectivity of reactions such as hydrogenations, cross-couplings, or Michael additions. The development of chiral piperazine-based ligands has been a subject of interest, with various derivatives showing promise in catalytic applications. nih.gov
Furthermore, chiral piperazines can function as chiral auxiliaries. sigmaaldrich.com In this approach, the chiral piperazine is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently cleaved. The synthesis of chiral 2-methylpiperazine (B152721) has been explored through various methods, including resolution with chiral reagents and synthesis from chiral starting materials, highlighting the interest in such scaffolds. researchgate.net
Development of Chemical Probes for Mechanistic Chemical Studies
Chemical probes are small molecules designed to study and manipulate biological systems or chemical reactions. mskcc.orgchemicalprobes.org They are invaluable tools for elucidating reaction mechanisms and identifying the roles of specific molecules in complex processes.
The this compound scaffold can be functionalized to create chemical probes. For instance, a fluorescent tag or a reactive group could be appended to the piperazine nitrogen to allow for the visualization or capture of interaction partners. The development of piperazine derivatives as chemical probes has been reported in various contexts, including their use in targeting specific enzymes or receptors. nih.gov
Future Research Directions and Emerging Paradigms
Innovations in Sustainable Synthesis and Green Chemistry for Piperazine (B1678402) Systems
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. unibo.it For piperazine systems, this translates to the development of more sustainable synthetic routes that are both cost-effective and eco-friendly. organic-chemistry.org Key areas of innovation include the use of safer solvents, renewable starting materials, and catalytic processes that reduce waste and energy consumption. unibo.itmdpi.com
Recent efforts have focused on replacing traditional, often hazardous, reagents and solvents with greener alternatives. unibo.it For instance, methods utilizing water or other benign solvents are being explored. The goal is to create processes with higher atom economy, minimizing the generation of byproducts. One approach involves the use of piperazine itself as a solvent, which can lead to more environmentally friendly and cost-effective syntheses of privileged structures. organic-chemistry.org
Exploration of Non-Traditional Activation Modes (e.g., photoredox catalysis, electrochemistry)
Chemists are moving beyond traditional thermal heating to activate chemical reactions. Non-traditional activation modes like photoredox catalysis and electrochemistry are emerging as powerful tools for synthesizing complex molecules like piperazine derivatives. tcichemicals.comthieme-connect.comacs.org
Photoredox Catalysis: This technique uses visible light to initiate chemical transformations, often under mild conditions. organic-chemistry.orgtcichemicals.com It has been successfully applied to the C-H functionalization of the piperazine core, allowing for the introduction of various substituents. mdpi.comresearchgate.net Both transition-metal complexes (e.g., iridium and ruthenium) and organic dyes are used as photocatalysts. tcichemicals.comresearchgate.net The use of organic photocatalysts is particularly attractive from a sustainability perspective, as they can be derived from renewable sources and avoid the costs and potential toxicity associated with heavy metals. mdpi.com A notable example is the CarboxyLic Amine Protocol (CLAP), which employs an iridium-based photoredox catalyst for the synthesis of 2-substituted piperazines. mdpi.comtcichemicals.com This method can be applied in both batch and continuous flow processes. tcichemicals.com
Electrochemistry: Electrochemical methods offer another green alternative for chemical synthesis. The electrochemical oxidation of piperazine has been studied, revealing that while homopolymerization is not readily achieved, piperazine can be effectively copolymerized with other monomers like aniline. mdpi.com This opens up possibilities for creating novel polymer materials with specific electrochemical properties. Furthermore, nickel oxide nanoparticles have been shown to have an electrocatalytic effect on the oxidation of the piperazine moiety, which could be harnessed for synthetic or sensing applications. acs.orgacs.org
High-Throughput Experimentation and Automation in Synthetic Route Discovery
The discovery of new synthetic routes and the optimization of reaction conditions can be a time-consuming process. High-throughput experimentation (HTE) and automation are transforming this landscape by allowing for the rapid screening of numerous reaction parameters. purdue.edupurdue.edu
By combining robotic systems for reaction setup with rapid analysis techniques like mass spectrometry, hundreds of unique reaction conditions can be evaluated in a very short time. purdue.edupurdue.edu This approach not only accelerates the discovery of optimal synthetic pathways but also enables the exploration of a wider range of catalysts, reagents, and solvents. The data generated from HTE can then guide the translation of optimized batch reactions to more efficient continuous flow systems. purdue.edupurdue.edu This synergy between HTE and flow chemistry is particularly valuable for the rapid development and scale-up of active pharmaceutical ingredients containing the piperazine scaffold. purdue.edu
Advanced Computational Design of Novel Piperazine Architectures and Reactivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.comnih.govrsc.org For piperazine systems, these in silico methods are being used to design novel architectures with desired biological activities and to predict their chemical reactivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to build mathematical models that correlate the chemical structure of piperazine derivatives with their biological activity. mdpi.comresearchgate.net These models can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations are used to predict how a piperazine-based ligand might bind to a biological target, such as a protein or enzyme. nih.govrsc.orgnih.govtandfonline.com This provides insights into the key interactions responsible for the molecule's activity and can guide the design of more potent and selective compounds. nih.govrsc.org Molecular dynamics simulations further refine these models by simulating the movement of the ligand-protein complex over time, offering a more dynamic picture of the binding event. nih.govrsc.org These computational approaches have been successfully used to identify promising piperazine-based inhibitors for various therapeutic targets. mdpi.comnih.govacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxypropan-2-yl)piperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with solvent-free condensation reactions, as demonstrated in the synthesis of related piperazine derivatives (e.g., combining aldehydes with substituted piperazines under thermal conditions) . Optimize parameters including solvent polarity (e.g., acetonitrile vs. ethanol), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.2 for aldehyde:piperazine). Use HPLC and GC-MS to monitor intermediate purity and yield . For scalability, consider flow chemistry setups to enhance reproducibility.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming chair conformations of the piperazine ring and intermolecular hydrogen-bonding patterns (e.g., O—H⋯N interactions) . Complement with IR spectroscopy to identify functional groups (e.g., methoxy C–O stretches at ~1100 cm⁻¹) and ¹H/¹³C NMR to resolve substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm). For dynamic behavior, employ variable-temperature NMR or molecular dynamics simulations.
Q. How can reaction mechanisms involving this compound be validated in catalytic or stoichiometric roles?
- Methodological Answer : Use kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction pathways. For example, in CO₂ absorption studies, measure zwitterion deprotonation rates via stopped-flow spectroscopy and compare with computational models (e.g., DFT calculations). Control variables such as pH (6–9), temperature (293–313 K), and piperazine concentration (0.05–0.23 M) to isolate mechanistic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data when studying piperazine-mediated reaction mechanisms?
- Methodological Answer : Discrepancies often arise from competing pathways (e.g., zwitterion deprotonation vs. direct nucleophilic attack). Use multivariate analysis to decouple contributions:
Vary piperazine concentration while maintaining ionic strength with inert salts.
Employ UV-vis or fluorescence quenching to track intermediate lifetimes.
Validate with ab initio calculations (e.g., transition state energy barriers). For CO₂ absorption, the apparent rate constant (kₐₚₚ) increases linearly with [piperazine], suggesting dual mechanisms .
Q. What computational strategies are recommended for predicting the protonation states of piperazine-containing linkers in PROTAC design?
- Methodological Answer : Utilize semi-empirical pKa prediction tools (e.g., MoKa or Epik) to model protonation equilibria in aqueous and physiological conditions . Validate predictions via potentiometric titrations or capillary electrophoresis. For PROTACs, prioritize linkers with pKa values near physiological pH (7.4) to enhance cell permeability. Incorporate molecular dynamics simulations to assess conformational flexibility under varying protonation states.
Q. What experimental design considerations are critical when investigating stereochemical effects of piperazine derivatives in receptor binding studies?
- Methodological Answer :
Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) or asymmetric catalysis .
Characterize stereoisomers via circular dichroism (CD) or X-ray crystallography.
Perform competitive binding assays (e.g., radioligand displacement for 5-HT₇ receptors) to correlate stereochemistry with affinity . Include controls for off-target interactions (e.g., dopamine D₂ receptors) using HEK-293 cells transfected with target receptors.
Q. How can hydrogen-bonding networks in piperazine crystals be exploited for co-crystal engineering?
- Methodological Answer : Design co-crystals using complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Analyze packing motifs via SC-XRD to identify robust synthons (e.g., R₂²(8) rings from N—H⋯O interactions). Screen crystallization conditions (solvent polarity, cooling rates) to optimize lattice stability. Applications include enhancing solubility for bioavailability studies .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in biological activity data for piperazine derivatives across studies?
- Methodological Answer :
- Source 1 : Variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like MIAME or FAIR principles.
- Source 2 : Confirm compound purity (>98% via HPLC) and stability (e.g., avoid degradation under light or humidity) .
- Source 3 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity and qPCR for downstream gene expression).
Q. What statistical approaches are recommended for analyzing non-linear kinetic profiles in piperazine-catalyzed reactions?
- Methodological Answer : Apply global kinetic fitting (e.g., using Kintek Explorer) to model parallel pathways. Use Akaike information criterion (AIC) to compare mechanistic models. For sigmoidal profiles, assess cooperativity via Hill coefficients. Report confidence intervals for rate constants to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
